molecular formula C20H20ClN3O3S B2639714 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 325763-93-7

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide

Cat. No.: B2639714
CAS No.: 325763-93-7
M. Wt: 417.91
InChI Key: AXPGARUCMCRVTE-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone substituted with a cyano group at position 2 and a phenyl group at position 2. The aromatic ring at the N-terminus is substituted with a chlorine atom at position 2 and a diethylsulfamoyl group at position 3.

Properties

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-3-24(4-2)28(26,27)17-10-11-18(21)19(13-17)23-20(25)16(14-22)12-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPGARUCMCRVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-(diethylsulfamoyl)aniline with a suitable acylating agent to form an intermediate compound.

    Addition of the Cyano Group: The intermediate is then reacted with a cyano-containing reagent under controlled conditions to introduce the cyano group.

    Formation of the Final Product: The final step involves the reaction of the intermediate with a phenylprop-2-enamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide

  • Key Differences :
    • The diethylsulfamoyl group in the target compound is replaced with a 3-chloro-4-methylphenylsulfamoyl moiety.
    • Impact : The bulkier aromatic sulfamoyl group may reduce solubility compared to the diethyl variant but could enhance π-π stacking interactions with hydrophobic enzyme pockets .

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide

  • Key Differences: The sulfamoyl group is replaced with a sulfanyl linkage to a pyridine ring bearing a trifluoromethyl group. The cyano group is positioned on an ethyl chain rather than the prop-2-enamide backbone. Impact: The trifluoromethyl group increases lipophilicity and metabolic stability, while the pyridine ring may improve binding to metal-containing enzymes .

Analogues with Modified Aromatic Substitutions

(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Key Differences: The phenyl group at position 3 is substituted with hydroxy and methoxy groups instead of chlorine and sulfamoyl. The N-terminus aromatic ring has a trifluoromethyl group. The trifluoromethyl group boosts lipophilicity and bioavailability .

Functional Group Influence on Physicochemical Properties

Compound Key Substituents Predicted LogP Solubility (mg/mL)
Target Compound Diethylsulfamoyl, Cl, cyano ~3.2 ~0.05 (DMSO)
N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-... 3-chloro-4-methylphenylsulfamoyl ~4.1 ~0.02 (DMSO)
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-... Hydroxy, methoxy, CF3 ~2.8 ~0.1 (Water)

Note: LogP and solubility values are estimated based on substituent contributions.

Biological Activity

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C17H18ClN3O2S
Molecular Weight 353.85 g/mol
IUPAC Name This compound
InChI Key ZTONBZKMXFSGFL-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

A study focused on the compound's anti-inflammatory properties demonstrated its ability to modulate inflammatory responses in cellular models. In vitro assays using macrophage cell lines showed that the compound significantly reduced the production of pro-inflammatory cytokines. The mechanism appears to involve the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial in regulating immune response and inflammation.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, leading to growth inhibition and cell death in tumor cells.

Case Studies

  • Macrophage Assay : In a study involving J774 murine macrophage cells, this compound was tested for cytotoxicity and anti-inflammatory effects. The results indicated no cytotoxicity at concentrations up to 100 μM, with significant inhibition of TNF-alpha production observed at lower concentrations.
  • Cancer Cell Line Study : In another study, the compound was tested against various human cancer cell lines, including breast and colon cancer cells. The findings suggested that it reduced cell viability significantly at concentrations above 50 μM, with a notable increase in apoptotic markers.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with specific molecular targets:

  • NF-kB Pathway Modulation : By inhibiting NF-kB activation, the compound reduces the expression of various inflammatory mediators.
  • Caspase Activation : In cancer cells, it activates caspases, leading to programmed cell death through apoptosis.

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